CI-988, also known as [R-(R,R)]-4-[[2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3.1.1(3,7)]- dec-2-yloxy)carbonyl[amino]propyl]amino]-1-phenylethyl]amino]- 4-oxobutanoic acid, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor [, , ]. CCK receptors are found in both the central and peripheral nervous systems, with the CCK-B subtype being predominant in the brain []. CI-988 acts by binding to these receptors, thereby blocking the effects of cholecystokinin, a neuropeptide involved in various physiological functions, including anxiety, pain perception, and cell growth [, ].
While the provided literature doesn't detail the specific synthesis of CI-988, a Free-Wilson/Fujita-Ban (FW/FB) analysis suggests that the molecule can be divided into three domains for synthesis: the N-terminus, the tryptophan moiety, and the C-terminus []. This analysis indicates that modifications within these domains can be performed independently and additively to influence the receptor affinity of the resulting compound [].
The molecular structure of CI-988 has been determined using X-ray crystallography and reported in the literature []. The crystal structure provides detailed information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule. Notably, the analysis of CI-988 revealed that the substitution of D-α-methyltryptophan for L-tryptophan significantly increases the binding energy to the CCK-B receptor, which is attributed to a difference in conformational entropy between the methylated and desmethyl analogues [].
CI-988 acts as a potent and selective antagonist of the CCK-B receptor [, ]. This means it binds to the receptor, preventing cholecystokinin from binding and exerting its effects. By blocking CCK-B receptors, CI-988 has been shown to potentiate the antinociceptive effects of endogenous enkephalins, suggesting a role for CCK in modulating pain perception []. Additionally, in vitro and in vivo studies have demonstrated that CI-988 can inhibit the growth of small cell lung cancer cells, potentially by interfering with CCK-mediated signaling pathways involved in cell proliferation [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2